Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

説明

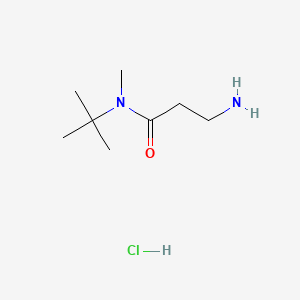

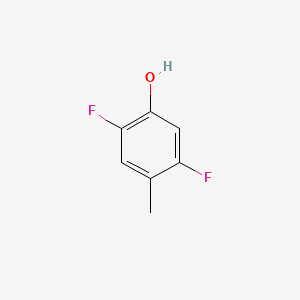

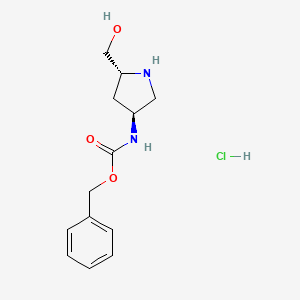

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1228631-50-2 . It has a molecular weight of 341.81 and its IUPAC name is tert-butyl 4-(5-chloro-2-fluorobenzoyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid or liquid under normal conditions . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用

Synthetic Routes and Chemical Synthesis

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the synthesis of Vandetanib, where it is used in a series of reactions involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution. This synthetic route highlights its utility in creating compounds with significant commercial and therapeutic value (W. Mi, 2015).

Asymmetric Synthesis and Chiral Chemistry

The compound plays a role in asymmetric synthesis, particularly in creating N-heterocycles, which are foundational structures in many natural products and therapeutically active molecules. Its relevance is seen in the synthesis of chiral sulfinamides, where tert-butanesulfinamide, a closely related compound, is used as a chiral auxiliary to create piperidines, pyrrolidines, and azetidines (R. Philip et al., 2020).

Environmental Applications

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate's structural analogs, such as methyl tert-butyl ether (MTBE), are studied for their environmental impact, particularly in water pollution and remediation. Research into the decomposition of MTBE using cold plasma technology reflects the broader category's environmental significance, demonstrating potential for environmental cleanup and pollution mitigation strategies (L. Hsieh et al., 2011).

Analytical and Environmental Chemistry

Further, synthetic phenolic antioxidants, which share structural motifs with tert-butyl compounds, have been extensively studied for their occurrence, fate, and toxicity in the environment. These studies emphasize the importance of understanding the environmental behaviors of such compounds and their potential impacts on human health and ecosystems (Runzeng Liu & S. Mabury, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVISJLRELDWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678320 | |

| Record name | tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228631-50-2 | |

| Record name | tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)